2,6-Difluoro-3-methylbenzylamine
Overview
Description
2,6-Difluoro-3-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a fluorinated derivative of benzylamine, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 2,6-difluoro-3-methylbenzaldehyde, is reacted with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of 2,6-Difluoro-3-methylbenzylamine may involve large-scale S_NAr reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives
Scientific Research Applications
2,6-Difluoro-3-methylbenzylamine has several applications in scientific research:
Medicinal Chemistry: It has been explored as a lead compound in the development of new antidepressant drugs.
Materials Science: The compound is used as a building block in the synthesis of fluorinated materials with unique properties.
Environmental Research: It is used in studies related to the degradation of fluorinated compounds in the environment
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylbenzylamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter systems, modulating the levels of serotonin and norepinephrine in the brain, which are crucial for mood regulation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- 2,6-Difluoro-3-methylbenzaldehyde
- 2,6-Difluoro-3-methylbenzotrifluoride
- 3-chloro-2,6-difluorobenzylamine
- 2-Chloro-6-methylbenzylamine
- 2,6-Difluoro-3-methylbenzyl bromide
Uniqueness: 2,6-Difluoro-3-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(2,6-difluoro-3-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYISIHEKZVZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378911 | |
Record name | 2,6-Difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-42-2 | |
Record name | 2,6-Difluoro-3-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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